molecular formula C11H25NO2 B15178455 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol CAS No. 71617-25-9

2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol

Cat. No.: B15178455
CAS No.: 71617-25-9
M. Wt: 203.32 g/mol
InChI Key: LTRVNMADAVPVJC-UHFFFAOYSA-N
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Description

The compound 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol is a bisethanolamine derivative characterized by a branched alkyl substituent on the imino nitrogen. The target compound’s structure likely differs in the substitution pattern of the alkyl chain, with the 2-methyl-1-(1-methylethyl)propyl group introducing enhanced steric hindrance and hydrophobicity compared to simpler derivatives like isopropyldiethanolamine. Such compounds are typically utilized in industrial applications, including corrosion inhibition, surfactants, or photolithography stripping solutions due to their chelating and solubility properties .

Properties

CAS No.

71617-25-9

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

2-[2,4-dimethylpentan-3-yl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H25NO2/c1-9(2)11(10(3)4)12(5-7-13)6-8-14/h9-11,13-14H,5-8H2,1-4H3

InChI Key

LTRVNMADAVPVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol typically involves the reaction of 2-methyl-1-(1-methylethyl)propylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the bisethanol structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its imino group can participate in nucleophilic and electrophilic reactions, modulating biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol with related bisethanolamine derivatives and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry No. Key Features Applications References
2,2'-[(1-Methylethyl)imino]bisethanol C₇H₁₇NO₂ 147.22 121-93-7 Linear isopropyl substituent; moderate hydrophobicity Surfactants, corrosion inhibitors
Ethambutol C₁₀H₂₄N₂O₂ 204.31 74-55-5 Ethylenediimino linkage; two chiral centers Antitubercular antibiotic
2,2′-{[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino}bisethanol C₁₃H₁₈N₄O₂ 278.31 N/A Benzotriazole moiety; enhanced anticorrosion properties Photolithography stripping solutions
N-Isopropyl-2,2'-iminodiethanol C₇H₁₇NO₂ 147.22 121-93-7 Synonymous with 2,2'-[(1-methylethyl)imino]bisethanol; same core structure Industrial solvents, chelating agents

Key Findings :

Structural Influence on Properties: The 2-methyl-1-(1-methylethyl)propyl group in the target compound introduces greater steric bulk compared to the simpler isopropyl group in 2,2'-[(1-methylethyl)imino]bisethanol, likely reducing water solubility and increasing lipophilicity (higher logP value). This could enhance its utility in nonpolar solvents or as a corrosion inhibitor in hydrophobic environments. Ethambutol demonstrates how ethylenediimino linkages and stereochemistry enable biological activity, contrasting with the industrial focus of bisethanolamine derivatives .

Synonymy and Nomenclature: N-Isopropyl-2,2'-iminodiethanol is a synonym for 2,2'-[(1-methylethyl)imino]bisethanol, underscoring the importance of IUPAC naming conventions to avoid confusion in chemical databases .

Biological Activity

2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol, with the CAS number 71617-25-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative effects, and other relevant activities supported by case studies and research findings.

  • Molecular Formula : C11H25NO2
  • Molecular Weight : 203.32 g/mol
  • Synonyms : 2-[(2-Hydroxy-ethyl)-(1-isopropyl-2-methyl-propyl)-amino]-ethanol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential applications in medicine and pharmacology.

Antiproliferative Effects

In vitro studies on structurally similar compounds have demonstrated antiproliferative effects against cancer cell lines such as HeLa and A549. These findings indicate that this compound may also exhibit similar properties.

Table 2: Antiproliferative Effects on Cancer Cell Lines

Compound NameCell Line TargetedIC50 (µg/mL)
Compound DHeLa226
Compound EA549242.52

The mechanisms through which these compounds exert their biological effects often involve interactions at the cellular level, such as inhibition of key enzymes or interference with cell signaling pathways. For instance, some compounds have been shown to interact with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, indicating a potential pathway for antimicrobial action.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that certain derivatives exhibited strong antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), suggesting that similar compounds could be effective in treating resistant infections .
  • Antiproliferative Research : Another investigation focused on the antiproliferative effects of flavonoids derived from plant extracts, which share structural similarities with this compound. The study reported significant inhibition of cancer cell proliferation, highlighting the therapeutic potential of such compounds .
  • Computational Studies : In silico analyses have provided insights into how these compounds might interact with biological targets at the molecular level, paving the way for further experimental validation .

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